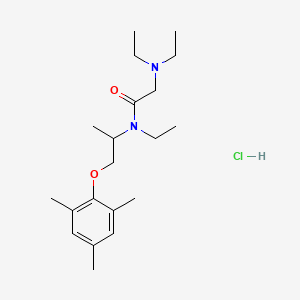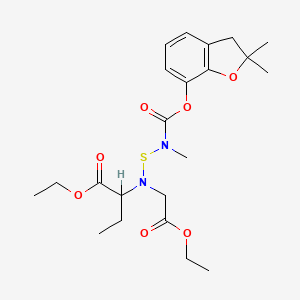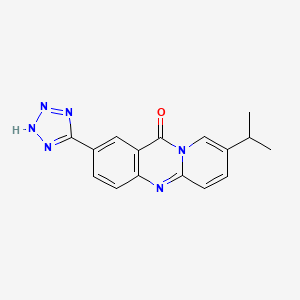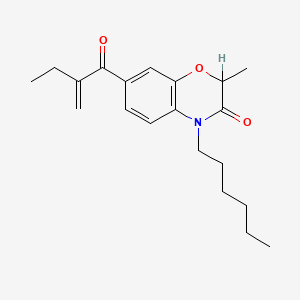
4-Hexyl-2-methyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Hexyl-2-méthyl-7-(2-méthylène-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one est un composé organique synthétique appartenant à la famille des benzoxazinones.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-Hexyl-2-méthyl-7-(2-méthylène-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante pourrait inclure :
Formation du noyau benzoxazinone : Cela peut être réalisé par la cyclisation de précurseurs appropriés en milieu acide ou basique.
Introduction des groupes hexyle et méthyle : Réactions d’alkylation utilisant des halogénures d’hexyle et de méthyle en présence d’une base forte.
Addition des groupes méthylène et oxobutyle : Cette étape pourrait impliquer des réactions de condensation aldolique ou d’addition de Michael.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent l’optimisation de la voie de synthèse pour maximiser le rendement et minimiser les coûts. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de catalyseurs et de principes de chimie verte pour améliorer l’efficacité et la durabilité.
Analyse Des Réactions Chimiques
Types de réactions
La 4-Hexyl-2-méthyl-7-(2-méthylène-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion en oxydes ou dérivés hydroxylés correspondants.
Réduction : Formation d’analogues réduits à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium.
Substitution : Réactions d’halogénation, de nitration ou de sulfonation pour introduire différents groupes fonctionnels.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Substitution : Halogènes (chlore, brome), agents nitrants (acide nitrique), agents sulfonants (acide sulfurique).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans le noyau benzoxazinone.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels et comme composé de référence pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que les polymères ou les revêtements.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Le mécanisme d’action de la 4-Hexyl-2-méthyl-7-(2-méthylène-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Cela peut inclure :
Liaison aux enzymes ou aux récepteurs : Modulation de leur activité et conduisant à des effets en aval.
Interférence avec les processus cellulaires : Affectation de la signalisation cellulaire, du métabolisme ou de l’expression des gènes.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Hexyl-2-méthyl-2H-1,4-benzoxazin-3(4H)-one : Est dépourvu des groupes méthylène et oxobutyle.
2-Méthyl-7-(2-méthylène-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one : Est dépourvu du groupe hexyle.
4-Hexyl-2H-1,4-benzoxazin-3(4H)-one : Est dépourvu à la fois des groupes méthyle et méthylène-oxobutyle.
Unicité
La 4-Hexyl-2-méthyl-7-(2-méthylène-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Numéro CAS |
135420-37-0 |
|---|---|
Formule moléculaire |
C20H27NO3 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
4-hexyl-2-methyl-7-(2-methylidenebutanoyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C20H27NO3/c1-5-7-8-9-12-21-17-11-10-16(19(22)14(3)6-2)13-18(17)24-15(4)20(21)23/h10-11,13,15H,3,5-9,12H2,1-2,4H3 |
Clé InChI |
FORIHNKYIUHMHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C2=C(C=C(C=C2)C(=O)C(=C)CC)OC(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


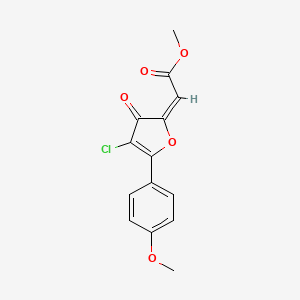


![6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12723094.png)


